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molecular formula C9H13BrN2O B1517792 2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol CAS No. 912284-75-4

2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol

Cat. No. B1517792
M. Wt: 245.12 g/mol
InChI Key: GEDJRGUUXSSNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376441B2

Procedure details

2-((4-bromo-2-nitrosophenyl)(methyl)amino)ethanol (6.5 g, 0.025 mol) was dissolved in THF (100 ml), Sodium hydrosulfite (26.2 g, 0.15 mol in water 150 mL) was added. The reaction was stirred at rt for 1 h. The mixture was extracted with EtOAc (2×100 ml). The combined organic layers was concentrated and purified by flash chromatography eluted with EtOAc to give 3.1 g, (50.3%) of 2-((2-amino-4-bromophenyl)(methyl)amino)ethanol LCMS-ESI+ (m/z): [M+H]+ calcd for C9H13BrN2O4:244.03; found 244.96, 246.91.
Name
2-((4-bromo-2-nitrosophenyl)(methyl)amino)ethanol
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:12])[CH2:9][CH2:10][OH:11])=[C:4]([N:13]=O)[CH:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>C1COCC1>[NH2:13][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[CH:6][C:5]=1[N:8]([CH3:12])[CH2:9][CH2:10][OH:11] |f:1.2.3|

Inputs

Step One
Name
2-((4-bromo-2-nitrosophenyl)(methyl)amino)ethanol
Quantity
6.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N(CCO)C)N=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluted with EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Br)N(CCO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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